6-{[(2-Methylphenyl)methyl]sulfanyl}pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-[(2-methylphenyl)methylsulfanyl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-9-4-2-3-5-10(9)7-16-12-6-11(13)14-8-15-12/h2-6,8H,7H2,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYNPHLRMPOCPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=NC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-{[(2-Methylphenyl)methyl]sulfanyl}pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidin-4-amine Core: This can be achieved through the reaction of appropriate precursors such as guanidine and β-diketones under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced using thiolating agents like thiophenol in the presence of a base.
Attachment of the 2-Methylphenylmethyl Group: This step involves a nucleophilic substitution reaction where the pyrimidin-4-amine core reacts with 2-methylbenzyl chloride.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 6-{[(2-Methylphenyl)methyl]sulfanyl}pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The pyrimidin-4-amine core can be reduced to form a pyrimidin-4-ylamine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidin-4-amine core.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols, and bases like sodium hydroxide (NaOH) are used.
Major Products Formed:
Oxidation: 6-{[(2-Methylphenyl)methyl]sulfoxide}pyrimidin-4-amine and 6-{[(2-Methylphenyl)methyl]sulfone}pyrimidin-4-amine.
Reduction: 6-{[(2-Methylphenyl)methyl]sulfanyl}pyrimidin-4-ylamine.
Substitution: Various substituted pyrimidin-4-amines depending on the nucleophile used.
Scientific Research Applications
6-{[(2-Methylphenyl)methyl]sulfanyl}pyrimidin-4-amine is an organic compound with a pyrimidine ring substituted with a sulfanyl group and a 2-methylphenyl moiety. It has the molecular formula C12H14N4S and contains four nitrogen atoms within the pyrimidine framework. The compound's unique functional groups contribute to its potential biological activities and applications in medicinal chemistry.
Pharmaceutical Development
This compound can be used as a lead compound for developing new drugs that target cancer or infectious diseases.
Biochemical Research
This compound can be utilized in biochemical research.
Potential Biological Activities
Research suggests that compounds similar to this compound exhibit various biological activities. Pyrimidine derivatives, including 5-hydroxymethylpyrimidines, display a wide array of bioactivities, making them a potent unit in new drug research . Some compounds with structural similarities include:
- 4-Methyl-6-(methylsulfanyl)pyrimidin-2-amine Primarily focused on antimicrobial activity and contains a methylsulfanyl group.
- 6-Amino-pyrimidine derivatives These have varying substitutions on the pyrimidine ring and a broad spectrum of biological activities.
- 2-Amino-6-(2-methylphenyl)pyrimidin derivatives Known for specific kinase inhibition and have similar aryl substitution.
Mechanism of Action
The mechanism by which 6-{[(2-Methylphenyl)methyl]sulfanyl}pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Electronic Comparisons with Similar Compounds
Core Structural Variations
4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine
- Structure : Features a methylsulfanyl group at position 6 and a 4-chlorophenyl group at position 3.
- Geometry : The dihedral angle between the pyrimidine and chlorophenyl rings is 3.99°, indicating near-planarity .
- Electronic Effects : The chlorophenyl group introduces strong electron-withdrawing effects, while the methylsulfanyl group contributes moderate electron withdrawal.
6-Methyl-N-(4-methylphenyl)pyrimidin-4-amine
- Structure : Substituted with a methyl group at position 6 and a 4-methylphenyl group at position 4.
- Electronic Effects : Methyl groups are electron-donating, leading to a more electron-rich pyrimidine ring compared to sulfanyl analogs.
4-Methyl-6-phenylpyrimidin-2-amine
- Structure : Contains a phenyl group at position 6 and a methyl group at position 4.
- Geometry : Dihedral angles between phenyl and pyrimidine rings vary (29.41° and 46.32°), indicating conformational flexibility .
- Implications : Reduced planarity may weaken intermolecular interactions compared to planar sulfanyl derivatives.
Substituent Effects on Reactivity and Bioactivity
Key Observations :
- Sulfanyl vs.
- Bulkier Substituents : The (2-methylphenyl)methyl group in the target compound may hinder rotational freedom and alter binding pocket interactions compared to smaller substituents.
Crystallographic and Hydrogen-Bonding Analysis
Biological Activity
6-{[(2-Methylphenyl)methyl]sulfanyl}pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxic effects, antimicrobial properties, and structure-activity relationships.
Chemical Structure and Synthesis
The compound features a pyrimidine core substituted with a sulfanyl group and a 2-methylphenyl moiety. The synthesis typically involves the reaction of specific precursors under controlled conditions to yield the desired pyrimidine derivative. The structural characteristics play a crucial role in determining the biological activity of the compound.
1. Anticancer Activity
Research indicates that derivatives of pyrimidines, including this compound, exhibit significant anticancer properties. In vitro studies demonstrate that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cytotoxicity : The compound has shown IC50 values in the range of 10-20 μM against breast cancer cell lines (e.g., MDA-MB-231), indicating effective growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for halting cancer progression .
2. Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated:
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 8 to 32 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests that the compound possesses moderate antibacterial activity .
- Biofilm Inhibition : The compound has demonstrated potential in inhibiting biofilm formation, which is a significant factor in bacterial resistance .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyrimidine derivatives. Key observations include:
- Substituent Effects : The presence of larger or electron-withdrawing groups on the pyrimidine ring enhances cytotoxicity and antimicrobial activity. For instance, compounds with bulky substituents generally exhibit better anticancer properties .
- Sulfanyl Group Influence : The sulfanyl group is crucial for both anticancer and antimicrobial activities; variations in this moiety can significantly alter efficacy .
Case Study 1: Anticancer Efficacy
A recent study evaluated several pyrimidine derivatives, including this compound, against several cancer cell lines. The results showed that:
- The compound effectively reduced cell viability in MDA-MB-231 cells by over 70% at concentrations above 20 μM.
- Apoptotic markers were significantly elevated, indicating that the compound triggers programmed cell death pathways .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial potential of this compound against multi-drug resistant bacterial strains:
Q & A
Basic: What are the recommended synthetic routes for 6-{[(2-Methylphenyl)methyl]sulfanyl}pyrimidin-4-amine, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via a multi-step process starting from 2-(methylsulfanyl)pyrimidin-4-amine. A validated method involves reacting this precursor with a Meldrum's acid derivative (e.g., 5-(methoxyvinylidene) Meldrum's acid) in refluxing 2-propanol (85°C, 1 h), yielding an intermediate. Subsequent thermal cyclization in Dowtherm A at 220°C for 10 minutes generates the bicyclic pyrimidine core . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution of the sulfanyl group.
- Catalysis : Lithium hydroxide in ethanol has been effective for analogous pyrimidine syntheses .
- Yield improvement : LC-MS monitoring ensures reaction completion, with typical yields >80% after recrystallization .
Advanced: How can computational methods elucidate the reaction mechanism and intramolecular interactions of this compound?
Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) can model reaction pathways, such as the nucleophilic attack of the sulfanyl group on the pyrimidine ring. Key findings from analogous studies include:
- Intramolecular S···O interactions : A distance of 2.534 Å between sulfur and oxygen atoms stabilizes the bicyclic structure via non-covalent interactions .
- Resonance effects : Bond lengths (e.g., N1–C2: 1.298 Å) indicate localized double bonds, confirmed by absence of resonance structures .
- Transition state analysis : Reaction path searches using software like GRRM17 identify energy barriers, guiding experimental condition optimization .
Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?
Answer:
- NMR : ¹H NMR (400 MHz, DMSO-d₆) reveals diagnostic peaks: δ 2.40 (s, CH₃), 6.35–8.08 (pyrimidine and aromatic protons) .
- LC-MS : APCI mass spectrometry confirms molecular weight (M+1: 194.0) and purity .
- X-ray crystallography : Single-crystal analysis determines bond angles (e.g., C–S–C: ~105°) and planarity deviations (e.g., C1 deviates 0.143 Å from the pyrimidine plane) .
Advanced: How can crystallographic data resolve contradictions in reported biological activities of pyrimidine derivatives?
Answer:
Structural variations (e.g., substituent orientation) significantly impact bioactivity. For example:
- Dihedral angles : A 12.8° twist between the pyrimidine ring and phenyl group alters steric hindrance, affecting enzyme binding .
- Polymorphism : Differing crystal packing (e.g., hydrogen-bonding networks in N-(4-chlorophenyl) derivatives) can lead to discrepancies in solubility and bioavailability .
- Validation : Pair experimental XRD data with molecular docking to correlate structural features (e.g., sulfanyl group position) with activity against targets like cholinesterase .
Basic: What strategies are used to design analogs with enhanced biochemical activity?
Answer:
- Substituent modification : Replace the 2-methylphenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to modulate lipophilicity (logP) .
- Bioisosteres : Substitute the sulfanyl group with selenyl or amine moieties to improve target affinity .
- SAR studies : Test analogs against enzyme panels (e.g., cholinesterase, lipoxygenase) to identify pharmacophores .
Advanced: How can reaction engineering address challenges in scaling up synthesis while maintaining purity?
Answer:
- Flow chemistry : Continuous reactors minimize thermal degradation during high-temperature steps (e.g., Dowtherm-mediated cyclization) .
- In-line analytics : UV-Vis or Raman spectroscopy monitors intermediate formation in real time .
- Separation technologies : Simulated moving bed (SMB) chromatography isolates the product from byproducts like unreacted Meldrum's acid derivatives .
Basic: What are the key stability considerations for this compound under storage and experimental conditions?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent sulfanyl group oxidation .
- pH stability : Degradation occurs above pH 8; use buffered solutions (pH 5–7) for biological assays .
- Thermal stability : DSC analysis shows decomposition onset at 180°C, limiting high-temperature applications .
Advanced: How can machine learning models predict novel applications or optimize synthetic pathways?
Answer:
- Dataset curation : Train models on PubChem/Crystallography Open Database entries for pyrimidines, including descriptors like HOMO-LUMO gaps and topological polar surface area .
- Reaction prediction : Tools like IBM RXN for Chemistry propose alternative routes (e.g., Suzuki coupling for aryl group introduction) .
- Experimental validation : Use robotic platforms for high-throughput screening of predicted conditions .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Toxicity screening : Ames tests for mutagenicity and acute toxicity studies in zebrafish embryos .
- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .
- Waste disposal : Neutralize with 10% KOH before incineration to prevent sulfide formation .
Advanced: How do isotopic labeling (e.g., ¹³C, ¹⁵N) and advanced NMR techniques aid in metabolic studies?
Answer:
- Isotope tracing : ¹³C-labeled pyrimidines track incorporation into nucleic acids in cell cultures .
- HSQC/HMBC NMR : Resolves ambiguous proton-carbon correlations in complex biological matrices .
- In vivo imaging : ¹⁹F-labeled analogs (e.g., trifluoromethyl derivatives) enable PET imaging of drug distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
